Icosyl oleate
Overview
Description
Icosyl oleate is a naturally occurring fatty acid that is commonly found in various plants and animals. It is a type of oleic acid that has a 20-carbon chain and is often used in scientific research due to its unique properties. In
Scientific Research Applications
Solvent Composition Effects on Drug Bioavailability
- Effect on Bioavailability : A study explored the influence of different solvents, including Na oleate solutions, on the bioavailability of drugs in the blood and lymph. The solvents were found to significantly impact both the concentration and total amount of drugs delivered into the lymphatic system, highlighting the importance of solvent choice in drug design (Gowan & Stavchansky, 1986).
Cardiovascular Health and Insulin Resistance
- Cardiovascular Insulin Resistance : Research on oleic acid indicated that it does not induce cardiovascular insulin resistance and may even protect against it. This finding supports the cardioprotective role of oleic acid and suggests its potential in improving endothelial dysfunction and reducing atherosclerosis (Perdomo et al., 2015).
- Inhibition of Inducible Nitric Oxide Synthase : Another study found that oleic acid can inhibit the expression of inducible nitric oxide synthase in vascular smooth muscle cells, demonstrating its anti-inflammatory effects and potential in cardiovascular health (Xu et al., 2007).
Diabetes and Insulin Secretion
- Impact on Insulin Secretion : Oleic acid has been linked to effects on insulin secretion and oxidative stress in beta cells, suggesting its relevance in understanding the pathogenesis of type 2 diabetes in obese individuals (Oprescu et al., 2007).
Antioxidant and Anti-inflammatory Properties
- Cardioprotection from Doxorubicin Toxicity : A study highlighted the potential of oleuropein, found in olive oil, as a protective agent against doxorubicin-induced cardiotoxicity. This indicates a possible therapeutic use in preventing heart damage from certain cancer treatments (Andreadou et al., 2007).
Nutrient Sensing and Food Intake Regulation
- Regulation of Food Intake in Fish : Research demonstrated that fatty acids like oleate can directly influence food intake in fish by affecting lipid metabolism and gene expression related to hunger and satiety (Librán-Pérez et al., 2014).
Antiatherogenic Mechanism
- Inhibition of Endothelial Activation : Oleic acid was found to modulate endothelial activation, suggesting a direct vascular antiatherogenic mechanism. This supports its role in the prevention of atherosclerosis and the beneficial effects of the Mediterranean diet (Carluccio et al., 1999).
Lipid Metabolism in Macrophages
- Effects on Phospholipid Metabolism : A study on oleate-induced disorders in macrophage phospholipid metabolism suggests potential therapeutic targets for treating diet-related metabolic diseases (Ye et al., 2021).
Fatty Acid Receptors and Food Intake
- Role in Food Intake Regulation : Research indicated that fatty acid receptors FFA1 and FFA4, which bind oleate, are involved in the regulation of food intake in fish brain, highlighting the role of fatty acid sensing in dietary behavior (Velasco et al., 2020).
Skin Metabolism
- Topical Application and Skin Metabolism : A study showed that topically applied fatty acid esters, including oleate, can modify endogenous epidermal lipids, underscoring their role in skincare and dermatology (Wertz & Downing, 1990).
properties
IUPAC Name |
icosyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h18,22H,3-17,19-21,23-37H2,1-2H3/b22-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJBUPVMFYBSHI-PYCFMQQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316562 | |
Record name | Arachidyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Icosyl oleate | |
CAS RN |
22393-88-0 | |
Record name | Arachidyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22393-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icosyl oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arachidyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icosyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ICOSYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88N4Q56WPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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